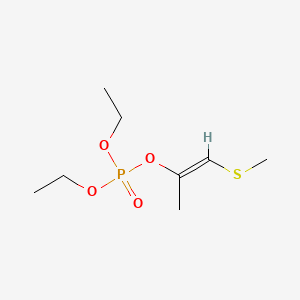
Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester
Description
Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester is an organophosphorus compound with the molecular formula C8H17O4PS. It is known for its unique structure, which includes a phosphoric acid esterified with diethyl groups and a vinyl group substituted with a methylthio group.
Properties
CAS No. |
3309-79-3 |
|---|---|
Molecular Formula |
C8H17O4PS |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
diethyl [(E)-1-methylsulfanylprop-1-en-2-yl] phosphate |
InChI |
InChI=1S/C8H17O4PS/c1-5-10-13(9,11-6-2)12-8(3)7-14-4/h7H,5-6H2,1-4H3/b8-7+ |
InChI Key |
ZUCNWHJBRAUIQK-BQYQJAHWSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C/SC)/C |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CSC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester typically involves the esterification of phosphoric acid with diethyl groups, followed by the introduction of the vinyl and methylthio groups. One common method involves the reaction of diethyl phosphite with 1-methyl-2-(methylthio)vinyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at a temperature of around 0-5°C to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of a palladium catalyst in the presence of a base can facilitate the coupling of diethyl phosphite with the vinyl chloride derivative .
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the vinyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Substituted phosphoric acid esters.
Hydrolysis: Phosphoric acid, diethyl alcohol.
Scientific Research Applications
Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphoramidates and other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester involves its interaction with molecular targets through its reactive functional groups. The phosphoric acid moiety can form strong hydrogen bonds with biological molecules, while the vinyl and methylthio groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Phosphoric acid, diethyl 1-methyl-2-(methylthio)-vinyl ester can be compared with other similar organophosphorus compounds, such as:
Phosphoric acid, diethyl 1-methylvinyl ester: Lacks the methylthio group, resulting in different reactivity and applications.
Phosphoric acid, diethyl 1-methyl-2-(ethylthio)-vinyl ester: Contains an ethylthio group instead of a methylthio group, leading to variations in chemical properties and biological activity.
Phosphoric acid, diethyl 1-methyl-2-(methylthio)-ethyl ester:
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


